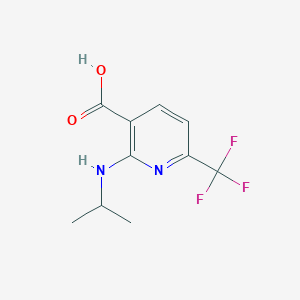

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

Description

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl group at the 6-position and an isopropylamino substituent at the 2-position of the pyridine ring (Figure 1). The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the isopropylamino moiety introduces steric bulk and lipophilicity .

Properties

Molecular Formula |

C10H11F3N2O2 |

|---|---|

Molecular Weight |

248.20 g/mol |

IUPAC Name |

2-(propan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H11F3N2O2/c1-5(2)14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-5H,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

WGECGGPIXPTXKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The isopropylamino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-(Trifluoromethyl)nicotinic Acid Derivatives

Key Observations:

Substituent Effects: Arylamino vs. Isopropylamino: Arylamino derivatives (e.g., 3,5-dimethoxyphenyl) exhibit strong antiviral activity due to optimal steric and electronic interactions with HIV-1 RT . The isopropylamino group, while less bulky than aryl groups, may compromise binding affinity or selectivity. Chloro/Methyl vs. Amino: Chloro and methyl groups reduce basicity and hydrogen-bonding capacity, likely rendering these derivatives inactive against viral targets.

Functional Group at 3-Position :

- Amides vs. Esters : Amide derivatives show superior potency over esters, as seen in HIV-1 RT inhibition assays (e.g., compound 21, SI >10) . The carboxylic acid form (as in the target compound) may exhibit reduced cell permeability due to ionization at physiological pH.

Physicochemical Properties

The trifluoromethyl group and 2-substituent significantly influence solubility, lipophilicity, and metabolic stability:

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted logP | Water Solubility | Key Features |

|---|---|---|---|---|

| 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid | 206.12 | ~1.57 | Low | Moderate lipophilicity; discontinued. |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid amides | 250–350 | 2.5–3.5 | Moderate | Optimized for membrane permeability. |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | 225.56 | ~2.1 | Low | High stability; used in synthesis. |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 205.14 | ~1.8 | Low | Technical grade; no bioactivity reported. |

Toxicity and Selectivity

- Arylamino Derivatives: Active compounds (e.g., compound 21) exhibit CC₅₀ >44 µM, indicating moderate cytotoxicity .

Biological Activity

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isopropylamino group and a trifluoromethyl group attached to a nicotinic acid backbone. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antiviral Properties

Research indicates that derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid exhibit significant antiviral activity, particularly against HIV-1. A study reported that among 44 tested compounds based on this scaffold, 34 inhibited the ribonuclease H (RNase H) function associated with HIV-1 reverse transcriptase (RT) in the low micromolar range. Notably, one compound demonstrated an IC50 value of 14 µM and a selectivity index greater than 10 for inhibiting viral replication in cell-based assays .

The mechanism by which these compounds exert their antiviral effects involves dual inhibition of HIV-1 RT functions. The most promising derivatives act as allosteric inhibitors, blocking both the polymerase and RNase H functions. This dual-target approach is particularly effective against circulating viral variants resistant to non-nucleoside inhibitors .

Study on RNase H Inhibition

A detailed examination of several derivatives revealed varying degrees of RNase H inhibitory activity. For instance:

- Compound 21 : IC50 = 14 µM, effective against HIV-1 replication.

- Compound 25 : Best inhibitor with IC50 = 0.7 µM.

- Aryl amides : Showed IC50 values ranging from 5.6 to 20 µM depending on structural modifications .

These findings underscore the importance of structural diversity in enhancing biological activity.

Comparative Analysis

| Compound | IC50 (µM) | Selectivity Index | Activity Type |

|---|---|---|---|

| Compound 21 | 14 | >10 | RNase H inhibition |

| Compound 25 | 0.7 | Not specified | RNase H inhibition |

| Aryl Amides | 5.6 - 20 | Not specified | RNase H inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.